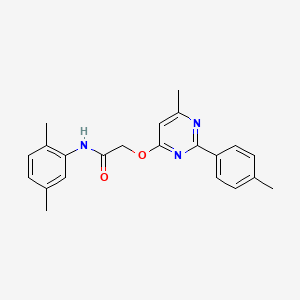

![molecular formula C14H17FN2O2 B2997266 3-(6-Fluoropyridin-2-yl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene CAS No. 339110-50-8](/img/structure/B2997266.png)

3-(6-Fluoropyridin-2-yl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

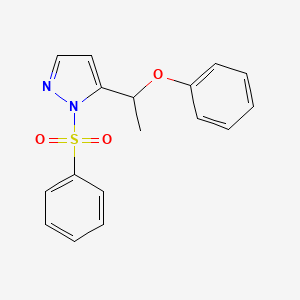

The compound “3-(6-Fluoropyridin-2-yl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene” is a complex organic molecule. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) which is substituted with a fluorine atom. It also contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the fluorine atom, and the formation of the spirocyclic structure. Fluorinated pyridines can be synthesized using various methods, such as the Balz-Schiemann reaction . The synthesis of spirocyclic compounds can be achieved through various methods, including coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray diffraction can be used to analyze the molecular structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Pyrrole derivatives, for example, have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antidiabetic, and anti-inflammatory properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Evaluation

Reaction Mechanisms and Isomer Formation

Research by Molchanov et al. (2002) on substituted triazabicyclo and triazaspiro carboxylates interacting with N-fluoropyridinium tetrafluoroborate shows complex isomer formation, highlighting the chemical's potential for synthesis and modification in drug development (Molchanov et al., 2002).

Antibacterial Applications

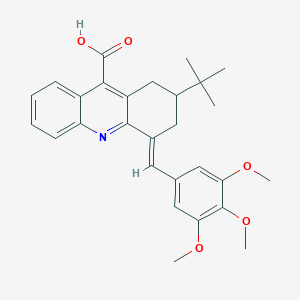

A study by Odagiri et al. (2013) designed and synthesized quinolines with potent antibacterial activity against respiratory pathogens, showcasing the utility of fluoroquinolone derivatives in addressing bacterial infections (Odagiri et al., 2013).

Synthesis of Fluorinated Pyridines

The work of Matsumoto et al. (1984) on the Balz-Schiemann reaction to create fluorinated pyridines provides a pathway to new antibacterial agents, demonstrating the chemical's relevance in synthesizing new medicinal compounds (Matsumoto et al., 1984).

Environmental and Pharmacological Studies

Leaching Behavior and Environmental Impact

Research by Yu et al. (2012) on the mobility of fluoroquinolone antibiotics in soils assesses environmental risks and the behavior of similar compounds in ecosystems (Yu et al., 2012).

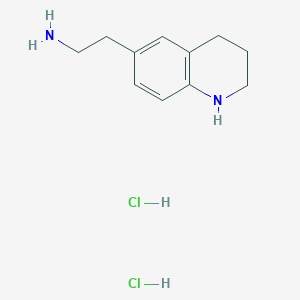

Nanocarrier Drug Delivery Systems

Paudel et al. (2019) explored the use of poly(lactic-co-glycolic acid) nanoparticles for delivering fluoroquinolone drugs, indicating potential advancements in drug delivery mechanisms (Paudel et al., 2019).

Wirkmechanismus

Mode of Action

It is part of a class of compounds known as pyrrole derivatives, which are known to interact with various targets in the body, leading to a range of biological effects .

Biochemical Pathways

Pyrrole derivatives, in general, have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

As a pyrrole derivative, it may have potential anticancer, antiviral, antidiabetic, and anti-inflammatory properties .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(6-fluoropyridin-2-yl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O2/c15-12-4-3-5-13(16-12)17-8-6-14(7-9-17)18-10-1-2-11-19-14/h1-5H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFNJHUQLBREHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCC=CCO2)C3=NC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Fluoropyridin-2-yl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide](/img/structure/B2997184.png)

![Ethyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2997188.png)

![[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid](/img/structure/B2997196.png)

![(E)-1-[2-[(4-chlorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2997198.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2997199.png)

![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2997204.png)

![1-[(1-Benzylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2997206.png)